2-[(2-aminophenyl)amino]-3-phenylpropan-1-ol
Description
2-[(2-Aminophenyl)amino]-3-phenylpropan-1-ol is a chiral aminophenolic compound characterized by a propanol backbone substituted with a phenyl group at position 3 and a 2-aminophenylamino moiety at position 2 (). Its molecular formula is C₁₅H₁₈N₂O, with a molecular weight of 242.32 g/mol. The compound is synthesized via a reduction reaction using lithium aluminum hydride (LiAlH₄) on a precursor derived from benzimidazole intermediates (). This compound serves as a key precursor in the synthesis of chiral benzimidazolium salts, which are employed in asymmetric catalytic borylation reactions (). Its stereochemistry (S-configuration at position 2) is critical for enantioselective catalytic activity.
Properties
CAS No. |
1271712-68-5 |
|---|---|
Molecular Formula |
C15H18N2O |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
2-(2-aminoanilino)-3-phenylpropan-1-ol |
InChI |
InChI=1S/C15H18N2O/c16-14-8-4-5-9-15(14)17-13(11-18)10-12-6-2-1-3-7-12/h1-9,13,17-18H,10-11,16H2 |
InChI Key |
CKIJJUWZUOYYAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NC2=CC=CC=C2N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-aminophenyl)amino]-3-phenylpropan-1-ol typically involves the reaction of 2-aminophenylamine with phenylpropanol under controlled conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[(2-aminophenyl)amino]-3-phenylpropan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of 2-[(2-aminophenyl)amino]-3-phenylpropanone.
Reduction: Formation of 2-[(2-aminophenyl)amino]-3-phenylpropanamine.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2-[(2-aminophenyl)amino]-3-phenylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-aminophenyl)amino]-3-phenylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 2-[(2-aminophenyl)amino]-3-phenylpropan-1-ol is highlighted through comparisons with analogous compounds. Below is a detailed analysis:
Structural and Functional Analogues
Key Comparative Insights
Substituent Effects: The 2-aminophenylamino group in the target compound introduces aromaticity and hydrogen-bonding capacity, enhancing its utility in catalysis (). In contrast, (2R)-2-(dibenzylamino)-3-phenylpropan-1-ol lacks aromatic amine groups but features bulkier dibenzyl substituents, favoring steric-driven enantioselectivity ().
Stereochemical Influence: The S-configuration in this compound and (S)-2-Amino-3-phenylpropan-1-ol is critical for their roles in asymmetric catalysis and drug synthesis, respectively (). The R-configuration in (2R)-2-(dibenzylamino)-3-phenylpropan-1-ol demonstrates divergent stereochemical preferences in ligand-receptor interactions ().
Synthetic Complexity: The target compound requires multi-step synthesis involving benzimidazole intermediates and LiAlH₄ reduction (), whereas simpler analogues like 3-Amino-2-benzylpropan-1-ol may be synthesized via direct amination or alkylation ().
Applications: Catalysis: The target compound and its dibenzylamino analogue are prioritized in asymmetric synthesis, while halogenated derivatives are tailored for bioactivity (). Pharmaceuticals: (S)-2-Amino-3-phenylpropan-1-ol (phenylalaninol) is a precursor for β-blockers like atenolol, highlighting the role of stereochemistry in drug design ().
Research Findings and Data
Physicochemical Properties
- Solubility: The target compound’s polar 2-aminophenylamino group improves aqueous solubility compared to non-polar dibenzyl derivatives ().
- Melting Points : Halogenated derivatives (e.g., 2-chloro-6-fluorophenyl) exhibit higher melting points due to increased molecular rigidity ().
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